molecular formula C7H5N3O2 B1529069 Methyl 6-cyanopyridazine-3-carboxylate CAS No. 1523617-81-3

Methyl 6-cyanopyridazine-3-carboxylate

Cat. No.: B1529069
CAS No.: 1523617-81-3
M. Wt: 163.13 g/mol
InChI Key: FADZVGFNBDURKZ-UHFFFAOYSA-N
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Description

Methyl 6-cyanopyridazine-3-carboxylate is a versatile organic compound with the molecular formula C7H5N3O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-cyanopyridazine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with sodium cyanide in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group.

Another approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminopyridazine with methyl chloroformate in the presence of a base such as triethylamine can yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyanopyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce amines or other derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of pyridazine-based compounds.

Scientific Research Applications

Methyl 6-cyanopyridazine-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug candidates targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-cyanopyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and carboxylate groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Methyl 6-cyanopyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Methyl 6-chloropyridazine-3-carboxylate: Similar structure but with a chlorine atom instead of a cyano group.

    Methyl 6-aminopyridazine-3-carboxylate: Contains an amino group instead of a cyano group.

    Pyridazine-3-carboxylic acid: Lacks the methyl ester and cyano groups.

Properties

IUPAC Name

methyl 6-cyanopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADZVGFNBDURKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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